

An In-depth Technical Guide to the Molecular Structure of n-Nonadecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nonadecane

Cat. No.: B133392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-**Nonadecane** is a straight-chain saturated hydrocarbon belonging to the alkane series. With 19 carbon atoms, it is a significant component in various natural and industrial products. This guide provides a comprehensive overview of the molecular structure of n-**nonadecane**, its physicochemical properties, and relevant experimental data.

Chemical Identity and Nomenclature

n-**Nonadecane** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Identifier	Value
IUPAC Name	Nonadecane[1][2]
Synonyms	n-Nonadecane[3][4][5]
Molecular Formula	C ₁₉ H ₄₀ [1][3][4][5][6]
CAS Number	629-92-5[3][4]
Linear Formula	CH ₃ (CH ₂) ₁₇ CH ₃ [1]

Molecular Structure and Conformation

The molecular structure of **n-nonadecane** is characterized by a linear chain of nineteen carbon atoms, each saturated with hydrogen atoms.

Skeletal Structure

The carbon backbone of **n-nonadecane** consists of a continuous, unbranched chain. All carbon-carbon bonds are single covalent bonds.

Three-Dimensional Conformation

In its lowest energy state, the carbon chain of **n-nonadecane** adopts a planar zigzag conformation to minimize steric hindrance between adjacent methylene (-CH₂-) groups. The molecule is flexible and can adopt various conformations in the liquid and gaseous states due to rotation around the C-C single bonds.

- Hybridization: All carbon atoms in the **n-nonadecane** molecule are sp³ hybridized.
- Bond Angles: The C-C-C bond angles are approximately 109.5°, characteristic of tetrahedral geometry.
- Bond Lengths: The average carbon-carbon bond length is approximately 1.54 Å, and the average carbon-hydrogen bond length is approximately 1.09 Å.

Physicochemical Properties

The physical and chemical properties of **n-nonadecane** are characteristic of long-chain alkanes.

Property	Value
Molar Mass	268.52 g/mol [3]
Appearance	White crystals or powder [1]
Melting Point	31-34 °C
Boiling Point	329-331 °C
Density	0.79 g/cm ³ at 20 °C
Vapor Pressure	<0.1 hPa at 20 °C
Flash Point	>100 °C (closed cup)
Autoignition Temperature	205 °C
Solubility	Insoluble in water; soluble in nonpolar organic solvents like ether and benzene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **n-nonadecane**.

Spectroscopic Technique	Key Features
¹ H NMR	Two main signals are expected: a triplet around 0.88 ppm for the terminal methyl (CH ₃) protons and a multiplet around 1.25 ppm for the methylene (-CH ₂ -) protons.
¹³ C NMR	Multiple signals are expected for the chemically non-equivalent carbon atoms. The terminal methyl carbons will appear at a distinct chemical shift from the methylene carbons in the chain.
Mass Spectrometry	The electron ionization (EI) mass spectrum will show a molecular ion peak (M ⁺) at m/z 268. The fragmentation pattern will be characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive methylene units.
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic C-H stretching vibrations around 2850-2960 cm ⁻¹ and C-H bending vibrations around 1375 cm ⁻¹ and 1465 cm ⁻¹ .

Experimental Protocols

Standard analytical techniques are employed to determine the properties of **n-nonadecane**.

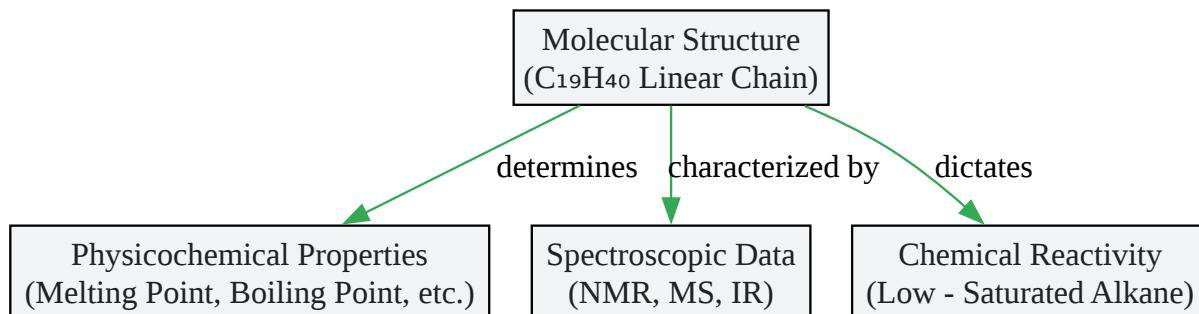
Determination of Melting Point

Method: Capillary method. A small amount of the sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: A solution of **n-nonadecane** in a deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry


Method: A sample of **n-nonadecane** is introduced into a mass spectrometer. Electron ionization is commonly used to generate ions, which are then separated based on their mass-to-charge ratio.

Visualizations

Molecular Structure of n-Nonadecane

Caption: 2D representation of the **n-nonadecane** carbon backbone.

Logical Relationship of Properties

[Click to download full resolution via product page](#)

Caption: Interrelation of **n-nonadecane**'s structure and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonadecane - Wikipedia [en.wikipedia.org]
- 2. Nonadecane | C₁₉H₄₀ | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonadecane [webbook.nist.gov]

- 4. Nonadecane [webbook.nist.gov]
- 5. Nonadecane [webbook.nist.gov]
- 6. Nonadecane: Significance and symbolism [wisdomlib.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of n-Nonadecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133392#what-is-the-molecular-structure-of-n-nonadecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com